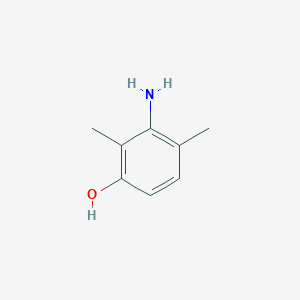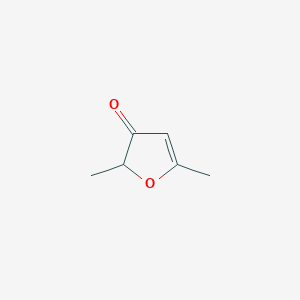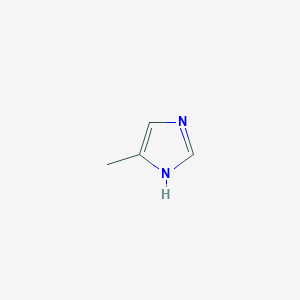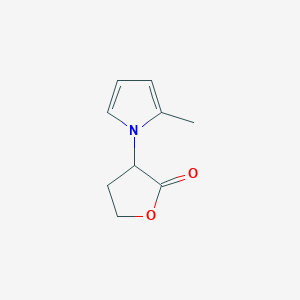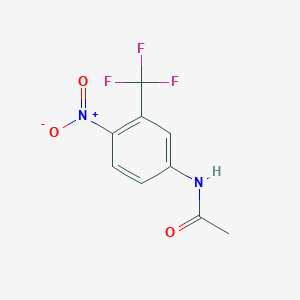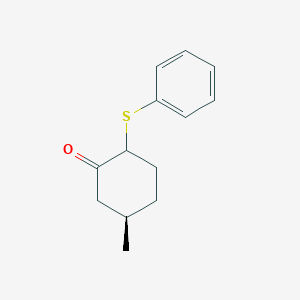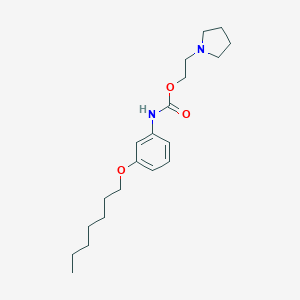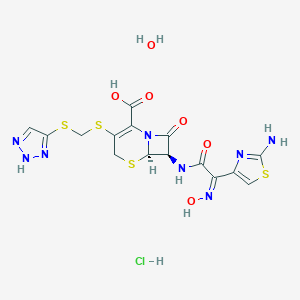
Cefmatilen hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefmatilen hydrochloride hydrate is a broad-spectrum cephalosporin antibiotic that is commonly used in clinical practice. It is a white or almost white powder that is soluble in water. Cefmatilen hydrochloride hydrate has a wide range of applications in the medical field, including the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Mecanismo De Acción
Cefmatilen hydrochloride hydrate works by inhibiting bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which interferes with the cross-linking of peptidoglycan strands. This results in the weakening and eventual lysis of the bacterial cell wall, leading to bacterial death.
Efectos Bioquímicos Y Fisiológicos
Cefmatilen hydrochloride hydrate has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, like all antibiotics, it can have some side effects, including gastrointestinal disturbances, allergic reactions, and superinfection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cefmatilen hydrochloride hydrate has several advantages for lab experiments. It has a broad-spectrum of activity, making it useful for testing against a wide range of bacteria. It is also relatively stable and easy to handle. However, one limitation is that it is not effective against all types of bacteria, and some bacterial strains may be resistant to it.
Direcciones Futuras
There are several future directions for research on Cefmatilen hydrochloride hydrate. One area of interest is the development of new formulations or delivery methods that can increase its efficacy against drug-resistant bacteria. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to explore its potential use in the treatment of other types of infections, such as viral or fungal infections.
Conclusion:
In conclusion, Cefmatilen hydrochloride hydrate is a broad-spectrum cephalosporin antibiotic that has a wide range of applications in the medical field. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential use in the treatment of drug-resistant bacterial infections and other types of infections.
Métodos De Síntesis
Cefmatilen hydrochloride hydrate is synthesized by the condensation reaction of 7-aminocephalosporanic acid and 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The reaction is catalyzed by a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI). The resulting product is then purified by crystallization or chromatography.
Aplicaciones Científicas De Investigación
Cefmatilen hydrochloride hydrate has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, Cefmatilen hydrochloride hydrate has been studied for its potential use in the treatment of drug-resistant bacterial infections.
Propiedades
Número CAS |
154776-45-1 |
|---|---|
Nombre del producto |
Cefmatilen hydrochloride hydrate |
Fórmula molecular |
C15H17ClN8O6S4 |
Peso molecular |
569.1 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1 |
Clave InChI |
LBWIJMWZWJRRMO-AWXOXGPMSA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



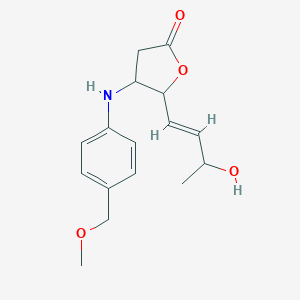
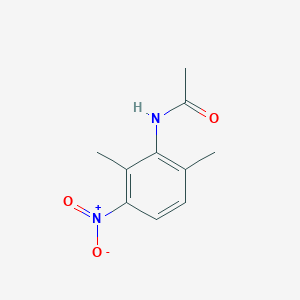
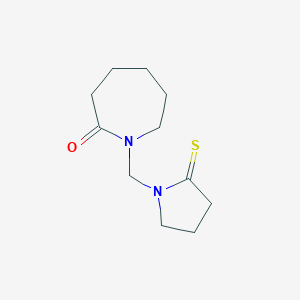
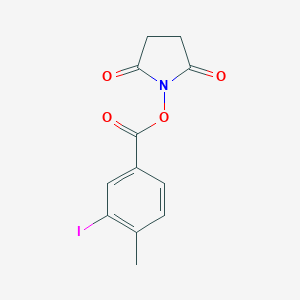
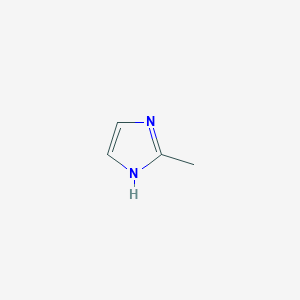
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
